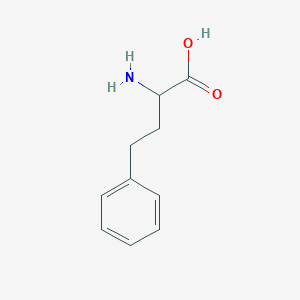

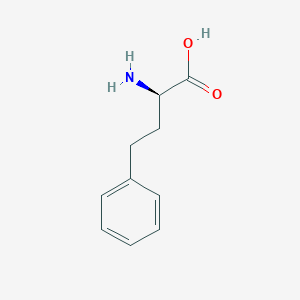

D-Homophenylalanine

説明

D-Homophenylalanine (D-HPhe) is an important amino acid derivative that has been studied for over a century and is used in many scientific research applications. D-HPhe is a synthetic derivative of L-phenylalanine, an essential amino acid found in proteins. It is a chiral molecule, meaning it exists in two forms, D-HPhe and L-HPhe, which are mirror images of each other. D-HPhe has been studied in a variety of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

科学的研究の応用

Pharmaceutical Precursor : D-Homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors have significant clinical applications in managing hypertension and congestive heart failure (CHF) (Ahmad, Oh, & Abd Shukor, 2009).

Biocatalytic Synthesis : Biocatalytic methods for synthesizing D-Homophenylalanine are gaining attention due to their potential industrial applications, adherence to green chemistry principles, and sustainability. This approach is more environmentally friendly and cost-effective compared to traditional chemical synthesis methods (Ahmad, Oh, & Abd Shukor, 2009).

Enzyme Engineering for Production : There's development in enzyme engineering, such as creating an NADPH-dependent homophenylalanine dehydrogenase. This innovation offers a new tool for in vitro catalysis and in vivo metabolic engineering, improving the efficiency of D-Homophenylalanine production (Li & Liao, 2014).

Integrated Membrane Bioreactor for Synthesis : The use of an integrated membrane bioreactor has been shown to be effective for the sustainable biocatalytic synthesis of D-Homophenylalanine. This method allows for better control over the synthesis process, such as adjusting pH for optimal yield (Ahmad, Oh, & Shukor, 2010).

New Synthesis Processes : Research has been conducted to develop new processes for the synthesis of D-Homophenylalanine, aiming to improve overall yield and implement greener procedures (Li Jing-hua, 2011).

Enantioselective Synthesis : The enantioselective synthesis of D-Homophenylalanine has been explored using recombinant Escherichia coli cells. This method has shown potential for high yield and efficiency (Hsu et al., 2006).

Microbial Production : The microbial production of D-Homophenylalanine has been investigated, presenting a more efficient and sustainable approach compared to the chemoenzymatic route. This includes identifying and manipulating specific genes responsible for its synthesis in microorganisms (Koketsu, Mitsuhashi, & Tabata, 2013).

作用機序

Target of Action

D-Homophenylalanine is an essential aromatic amino acid . It is a precursor of several important compounds such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of D-Homophenylalanine are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Mode of Action

For instance, it plays a role in the synthesis of melanin, dopamine, noradrenalin, and thyroxine .

Biochemical Pathways

D-Homophenylalanine is involved in several biochemical pathways. It is a precursor in the synthesis of melanin, dopamine, noradrenalin, and thyroxine . These pathways have downstream effects on various physiological processes, including pigmentation, neurotransmission, and hormone regulation .

Result of Action

The molecular and cellular effects of D-Homophenylalanine’s action are diverse, given its role as a precursor to several important compounds. For instance, its role in the synthesis of melanin affects pigmentation, while its involvement in the production of dopamine and noradrenalin influences neurotransmission .

特性

IUPAC Name |

(2R)-2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82795-51-5 | |

| Record name | Homophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-amino-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

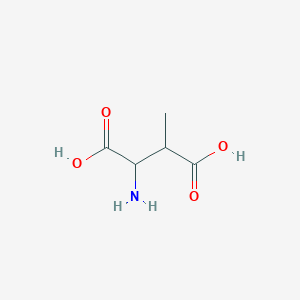

Feasible Synthetic Routes

Q & A

Q1: How does D-Homophenylalanine differ from L-Homophenylalanine in biological systems?

A: While not explicitly addressed in the provided research, D-amino acids, including D-Homophenylalanine, generally exhibit different pharmacological properties compared to their L-isomers due to their altered chirality. This difference can affect their binding affinity to enzymes and receptors, leading to altered activity and selectivity. For instance, research highlights the use of D-Homophenylalanine in factor Xa inhibitors []. The D-isomer is preferred in this case likely due to increased resistance to enzymatic degradation and enhanced selectivity for the target protease.

Q2: What is the significance of conformational restriction in peptide analogues containing D-Homophenylalanine?

A: Conformational restriction plays a crucial role in determining the receptor selectivity of peptide analogues containing D-Homophenylalanine. Research [] demonstrates that incorporating cyclic phenylalanine analogues like 2-aminoindan-2-carboxylic acid (Aic) in place of phenylalanine in a cyclic opioid peptide significantly enhances its selectivity towards mu opioid receptors over delta receptors. This effect is attributed to the restricted side chain conformation imposed by the Aic residue.

Q3: How can D-Homophenylalanine be synthesized in a way that favors the desired enantiomer?

A: Several synthetic strategies exist for obtaining enantiomerically pure D-Homophenylalanine. One method [, ] utilizes the optical resolution of a racemic precursor, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, with L-tartaric acid, followed by catalytic hydrogenation. Another approach [] involves a multi-step synthesis starting from L-malic acid, ultimately yielding either (R)- or (S)-2-Hydroxy-4-phenylbutanoate, which can be further converted to D-Homophenylalanine ethyl ester hydrochloride.

Q4: Has D-Homophenylalanine been explored in the development of any specific drug candidates?

A: Yes, research indicates the application of D-Homophenylalanine analogues in designing potent and selective factor Xa inhibitors []. Specifically, incorporating a D-homo-2-pyridylalanine (N-oxide) residue at the P3 position led to a highly potent inhibitor (Ki = 0.32 nM) with significant anticoagulant activity in plasma. This finding highlights the potential of D-Homophenylalanine derivatives as therapeutic agents.

Q5: Can you elaborate on the use of D-Homophenylalanine in continuous colorimetric screening assays?

A: While not directly discussed in the provided research, continuous colorimetric screening assays are valuable tools in enzyme discovery and engineering. These assays utilize chromogenic substrates that release a colored product upon enzymatic action, allowing for real-time monitoring of enzyme activity. D-Homophenylalanine, or its derivatives, could potentially be incorporated into such assays to specifically detect and characterize enzymes with activity towards D-amino acids, such as D-amino acid transaminases [, ].

Q6: How does the choice of catalyst and reaction conditions affect the synthesis of D-Homophenylalanine using the Strecker reaction?

A: The enantioselective synthesis of D-Homophenylalanine can be achieved through the Strecker reaction, employing chiral MnIII–salen complexes as catalysts []. The research demonstrates that the choice of linker in the macrocyclic MnIII–salen complex, along with the reaction conditions, significantly impacts the enantioselectivity of the reaction. For instance, a trigol linker and TMSCN as a cyanide source resulted in high enantioselectivity with 4-phenyl pyridine N-oxide as a co-catalyst in toluene at -40°C. Alternatively, a diethyl tartarate linker and ethyl cyanoformate as a safer cyanide source, in conjunction with N,N‐diisopropylimine as a co-catalyst in toluene at -20°C, proved effective for both aromatic and aliphatic imines. These findings highlight the importance of catalyst design and reaction optimization for achieving high enantiomeric excess in D-Homophenylalanine synthesis.

Q7: What are the potential implications of incorporating D-Homophenylalanine in peptide drugs?

A7: Introducing D-Homophenylalanine into peptide-based drugs can offer several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。